

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys molecular structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

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An In-depth Technical Guide to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

Introduction

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a synthetic, N-formylated hexapeptide that serves as a potent agonist for Formyl Peptide Receptors (FPRs).^{[1][2][3]} Structurally analogous to peptides released by bacteria or from damaged mitochondria, it acts as a powerful chemoattractant, particularly for neutrophils, making it a critical tool for research in immunology, inflammation, and host defense mechanisms.^{[4][5][6]} This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its study.

Molecular Structure and Properties

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a hexapeptide with the amino acid sequence Norleucine-Leucine-Phenylalanine-Norleucine-Tyrosine-Lysine. The N-terminus is blocked with a formyl group (-CHO), a key structural feature for its high-affinity binding to FPRs.^[7] Norleucine (Nle) is an isomer of leucine, often used in synthetic peptides to prevent enzymatic degradation and probe receptor binding pockets. The presence of a tyrosine residue allows for radioiodination, creating a tracer for receptor binding studies that retains full biological activity.^{[6][8]}

Physicochemical Data

The fundamental properties of **N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₄₃ H ₆₅ N ₇ O ₉	[9][10]
Molecular Weight	~824.04 g/mol	[2][9][10]
CAS Number	71901-21-8	[3][9][10]
Appearance	Solid	[11]
Alternate Names	F-Chemotactic peptide, F-Peptide	[10]
Solubility	Soluble in methanol:acetic acid (1:1)	[8]
Storage	Desiccated at -20°C	[8][11]

Mechanism of Action and Signaling Pathways

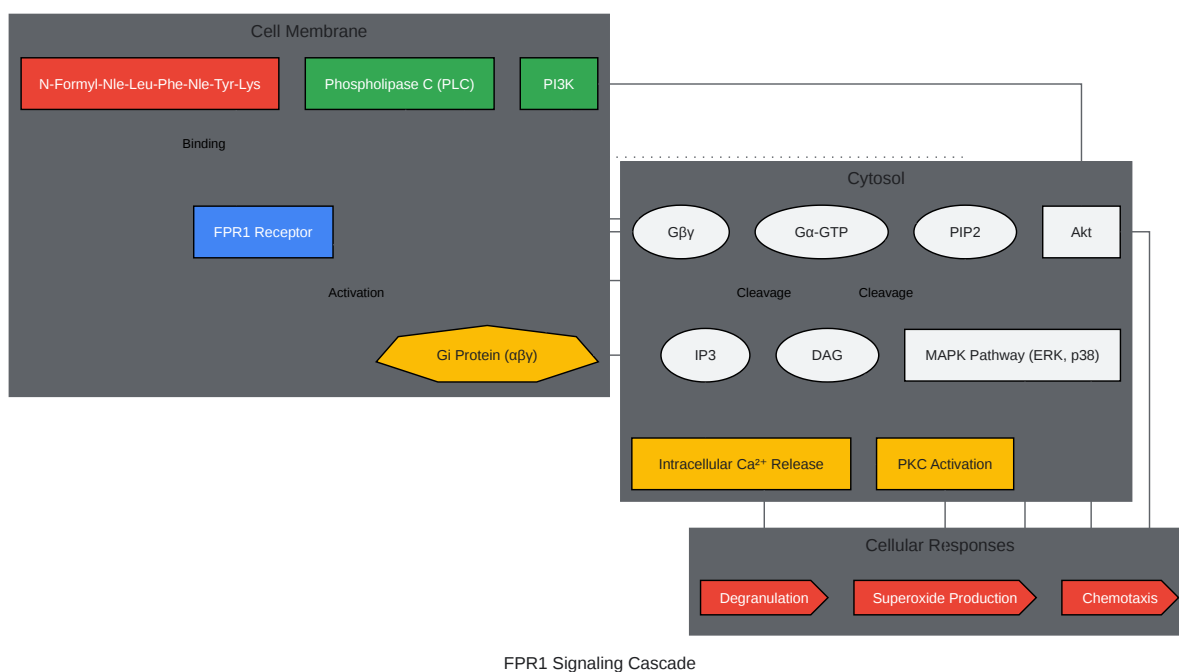
As a potent FPR agonist, the peptide primarily targets Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) highly expressed on phagocytic leukocytes like neutrophils and macrophages.[7][12] Binding of the peptide to FPR1 induces a conformational change, leading to the activation of an associated heterotrimeric G protein (specifically of the Gi family). [7][13]

This activation initiates a cascade of intracellular signaling events:

- **G Protein Dissociation:** The G α subunit exchanges GDP for GTP and dissociates from the G $\beta\gamma$ dimer.[7]
- **Downstream Effector Activation:** Both the G α -GTP and G $\beta\gamma$ subunits activate downstream effector enzymes.

- Phospholipase C (PLC): Activated by the G $\beta\gamma$ subunit, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[\[4\]](#) IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC).[\[4\]](#)[\[13\]](#)
- Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is crucial for regulating chemotaxis and cell survival.[\[13\]](#)
- Mitogen-Activated Protein Kinases (MAPK): The signaling cascade also activates MAPK pathways, including ERK1/2, p38, and JNK, which are involved in gene expression, cytokine production, and apoptosis regulation.[\[12\]](#)[\[13\]](#)

These signaling events culminate in a range of cellular responses characteristic of neutrophil activation, including chemotaxis, degranulation (release of antimicrobial enzymes), and the production of superoxide anions via NADPH oxidase activation.[\[5\]](#)[\[7\]](#)



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FPR1 Signaling Cascade

Experimental Protocols

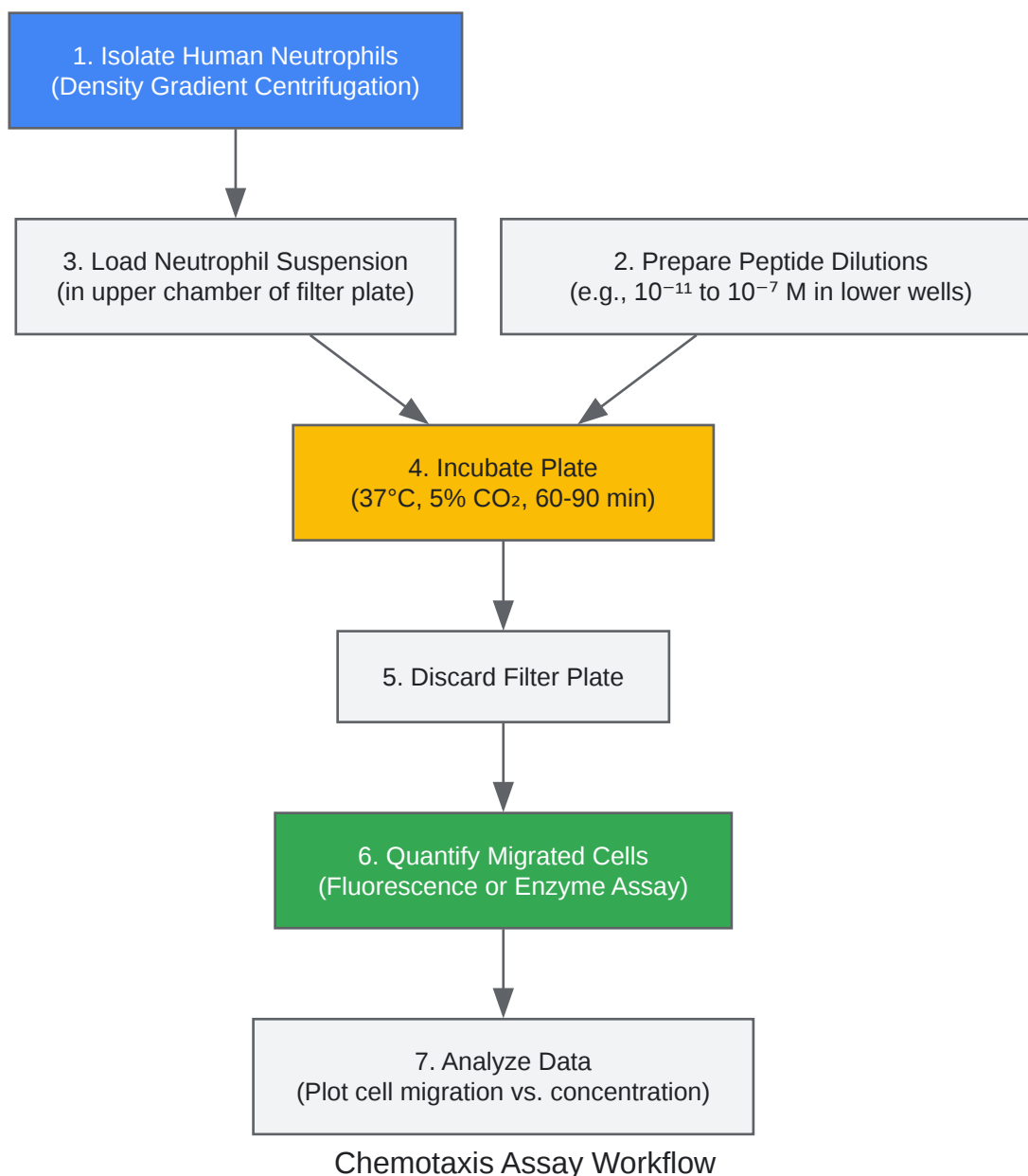
The biological activity of **N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys** is assessed through several key functional assays.

Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils towards a concentration gradient of the peptide. A common method is the Boyden chamber or a modern equivalent using multi-well filter plates.[\[14\]](#)

Methodology:

- **Neutrophil Isolation:** Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend cells in a buffer containing Ca^{2+} and Mg^{2+} (e.g., HBSS).
- **Assay Plate Setup:** Place the chemotaxis filter plate (typically with a 3-5 μm pore size) over a 96-well receiver plate.
- **Gradient Creation:** Add **N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys** at various concentrations (e.g., 10^{-11} to 10^{-7} M) to the lower wells of the receiver plate. Use buffer as a negative control.
- **Cell Loading:** Add the neutrophil suspension (e.g., 1×10^6 cells/mL) to the upper wells of the filter plate.
- **Incubation:** Incubate the plate at 37°C in a humidified 5% CO_2 incubator for 60-90 minutes to allow cell migration.[\[14\]](#)
- **Quantification:** Remove the filter plate. Migrated cells in the lower wells can be quantified by lysing them and measuring the activity of a cellular enzyme like myeloperoxidase or by pre-labeling the cells with a fluorescent dye like Calcein AM and measuring fluorescence.[\[14\]](#)



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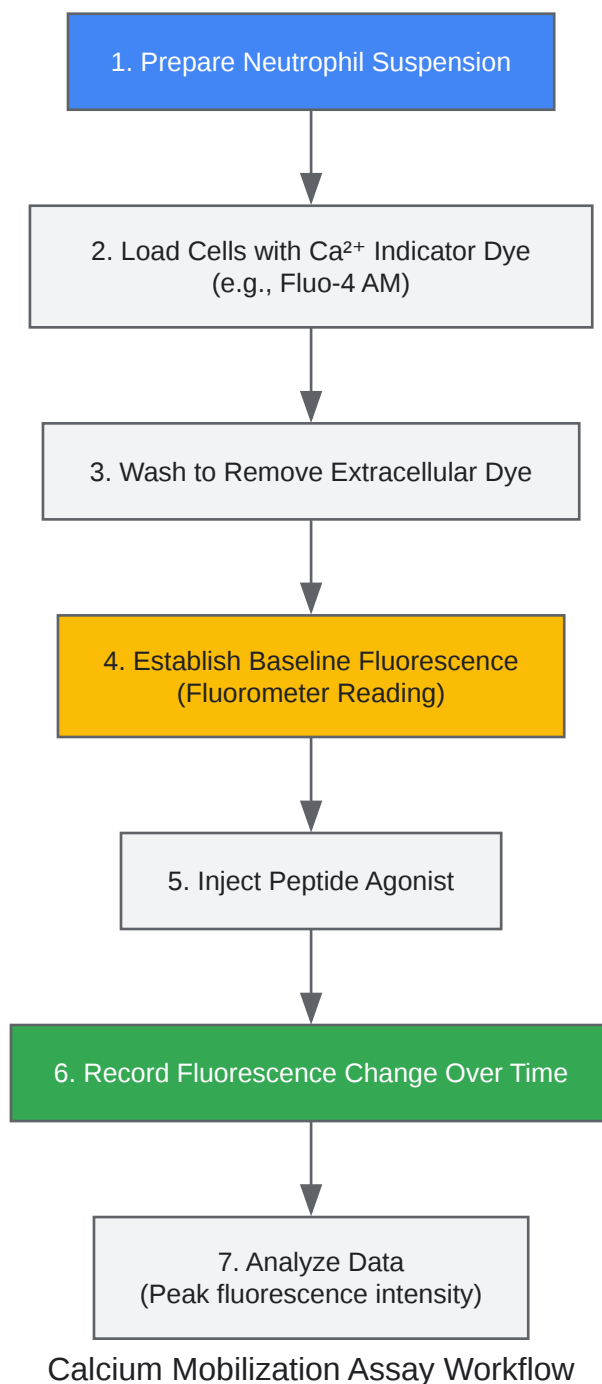
Chemotaxis Assay Workflow

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic free calcium concentration following receptor activation.

Methodology:

- Cell Preparation: Isolate neutrophils as described above.
- Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature for 30-45 minutes. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the dye inside the cells.
- Washing: Wash the cells twice with buffer to remove extracellular dye.
- Measurement: Transfer the cell suspension to a cuvette or a microplate for use in a fluorometer.
- Baseline Reading: Record the baseline fluorescence for 30-60 seconds.
- Stimulation: Add **N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys** to the cell suspension and continue recording the fluorescence signal for several minutes. A rapid increase in fluorescence indicates calcium mobilization.
- Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Results are often expressed as the peak fluorescence intensity or the area under the curve.



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Calcium Mobilization Assay Workflow

Receptor Binding Assay

Competitive binding assays are used to determine the binding affinity (K_d) of the peptide for its receptor. This requires a radiolabeled version of the peptide (e.g., with ^{125}I).

Methodology:

- **Membrane Preparation:** Prepare membranes from neutrophils or from a cell line recombinantly expressing FPR1.
- **Assay Setup:** In a series of tubes or a microplate, add a constant amount of cell membranes and a constant concentration of the radiolabeled peptide ($[^{125}\text{I}]$ -**N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys**).
- **Competitive Binding:** Add increasing concentrations of the unlabeled ("cold") **N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys**. To determine non-specific binding, include a tube with a large excess of the cold ligand.
- **Incubation:** Incubate the mixture at a specified temperature (e.g., 4°C) to reach binding equilibrium.
- **Separation:** Separate the bound from free radioligand by rapid filtration through glass fiber filters. The membranes and bound ligand are retained on the filter, while the free ligand passes through.
- **Counting:** Measure the radioactivity retained on the filters using a gamma counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the cold ligand concentration. The data are fitted to a sigmoidal dose-response curve to calculate the IC_{50} , which can then be used to determine the inhibition constant (K_i) and binding affinity (K_d).

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References

1. medchemexpress.com [medchemexpress.com]
2. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys - Ace Therapeutics [acetherapeutics.com]
3. N-FORMYL-NLE-LEU-PHE-NLE-TYR-LYS | 71901-21-8 [chemicalbook.com]

- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realgenelabs.com [realgenelabs.com]
- 7. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys - CAS:71901-21-8 - Sunway Pharm Ltd [3wpharm.com]
- 10. scbt.com [scbt.com]
- 11. apexbt.com [apexbt.com]
- 12. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 13. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemotaxis Assay - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13382085#n-formyl-nle-leu-phe-nle-tyr-lys-molecular-structure-and-properties]

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